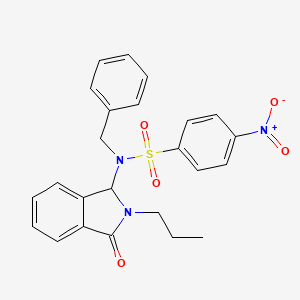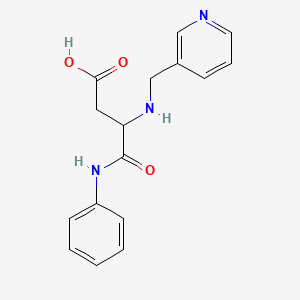![molecular formula C26H21N3O2S B12453732 N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C26H21N3O2S. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a naphthalene ring system, which is fused with a carbamothioyl group and a 2-methylphenyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce reactive groups that can participate in further reactions.
Introduction of the Carbamothioyl Group: This step involves the reaction of the naphthalene derivative with a thiourea derivative under specific conditions to form the carbamothioyl group.
Coupling with 2-Methylphenyl Group: The final step involves coupling the intermediate product with a 2-methylphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound has shown promising activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to its death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxamides: These compounds also exhibit anti-tubercular activity and share a similar mechanism of action.
4-Arylthiazole-2-carboxamides: Another class of compounds with potential anti-tubercular properties.
Uniqueness
N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene ring with a carbamothioyl group and a 2-methylphenyl group. This unique structure contributes to its diverse range of applications and its effectiveness in inhibiting MmpL3.
Propriétés
Formule moléculaire |
C26H21N3O2S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21N3O2S/c1-17-8-2-4-13-21(17)24(30)27-19-11-7-12-20(16-19)28-26(32)29-25(31)23-15-6-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,27,30)(H2,28,29,31,32) |
Clé InChI |
ZQXMPDSNAUMFSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)

![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)

![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)
